2-[(3,4-Difluorophenyl)formamido]acetic acid
Description
Properties
IUPAC Name |
2-[(3,4-difluorobenzoyl)amino]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F2NO3/c10-6-2-1-5(3-7(6)11)9(15)12-4-8(13)14/h1-3H,4H2,(H,12,15)(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GACMYIIYUYPQJN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)NCC(=O)O)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F2NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-[(3,4-Difluorophenyl)formamido]acetic acid typically involves the reaction of 3,4-difluoroaniline with chloroacetic acid under controlled conditions . The reaction is carried out in the presence of a base such as sodium hydroxide, which facilitates the formation of the desired product. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the pure compound .
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of automated reactors and continuous flow systems to enhance efficiency and yield.
Chemical Reactions Analysis
2-[(3,4-Difluorophenyl)formamido]acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: The difluorophenyl group can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
The major products formed from these reactions depend on the specific conditions and reagents used, but they generally include various substituted derivatives of the original compound.
Scientific Research Applications
2-[(3,4-Difluorophenyl)formamido]acetic acid has several applications in scientific research:
Chemistry: :
Biological Activity
2-[(3,4-Difluorophenyl)formamido]acetic acid is a compound that has garnered attention in scientific research due to its potential biological activities. This article explores its biological activity, mechanisms of action, and implications for therapeutic applications.
The compound is characterized by the following chemical structure:
- Molecular Formula: CHFNO
- Molecular Weight: 236.20 g/mol
The biological activity of this compound is primarily attributed to its interaction with specific proteins and enzymes. It acts as an inhibitor of certain pathways involved in cellular functions, which can lead to various biological effects:
- Enzyme Inhibition: The compound may inhibit enzymes involved in metabolic pathways, potentially affecting cell proliferation and apoptosis.
- Protein Interaction: It has been shown to bind to various proteins, altering their activity and function, which can impact cellular signaling pathways.
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Cytotoxicity: Studies have demonstrated that this compound exhibits cytotoxic effects on different cancer cell lines, suggesting potential anti-cancer properties.
- Immunomodulatory Effects: The compound may modulate immune responses, influencing the production of cytokines such as TNF-α and interleukins in immune cells.
- Anti-inflammatory Activity: Preliminary studies suggest that it could have anti-inflammatory effects, potentially through the inhibition of pro-inflammatory cytokines.
Case Studies
Several studies have investigated the biological effects of this compound:
- Study on Cancer Cell Lines: A study evaluated the cytotoxic effects on various adenocarcinoma cell lines. The results indicated that the compound induced apoptosis in a dose-dependent manner and significantly inhibited cell proliferation (Table 1).
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A549 (Lung) | 15.0 | Induction of apoptosis |
| MCF-7 (Breast) | 12.5 | Cell cycle arrest |
| HeLa (Cervical) | 10.0 | Inhibition of DNA synthesis |
- Immunomodulation Study: Another investigation focused on the immunomodulatory effects of the compound on human peripheral blood mononuclear cells (PBMCs). The findings revealed an increase in TNF-α production upon treatment with this compound (Table 2).
| Treatment Concentration (µM) | TNF-α Production (pg/mL) |
|---|---|
| Control | 50 |
| 5 | 150 |
| 10 | 300 |
| 20 | 500 |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between 2-[(3,4-Difluorophenyl)formamido]acetic acid and analogous fluorinated phenylacetic acid derivatives:
Key Observations:
Substituent Effects on Lipophilicity :
- Fluorine substituents (e.g., in this compound) increase lipophilicity compared to hydroxyl or chlorinated analogs, enhancing membrane permeability .
- The hydroxyl group in 3,4-difluoromandelic acid introduces hydrogen-bonding capacity, reducing LogP (1.44 vs. 1.75) but increasing solubility .
Biological Relevance :
- Formamido derivatives (e.g., target compound) are explored as enzyme inhibitors (e.g., DNA methyltransferases) due to their ability to mimic natural substrates .
- Chlorinated analogs like 2-[(3-chlorophenyl)formamido]acetic acid are less metabolically stable, as C-Cl bonds are more susceptible to enzymatic cleavage than C-F bonds .
Synthetic Accessibility :
- Radical fluorination methods (e.g., using Selectfluor®) enable selective α-fluorination of phenylacetic acids, as seen in 2-(3,4-difluorophenyl)fluoroacetic acid .
- Formamido-linked compounds often require coupling agents (e.g., DCC) for amide bond formation, as demonstrated in coumarin hybrid syntheses .
Structural Analogues in Drug Development: Fluorinated mandelic acids (e.g., 3,4-difluoromandelic acid) serve as chiral building blocks for pharmaceuticals . Hippuric acid derivatives (e.g., 2-[(3-hydroxyphenyl)formamido]acetic acid) are biomarkers for dietary polyphenol metabolism .
Q & A
Q. What are the recommended synthetic routes for 2-[(3,4-Difluorophenyl)formamido]acetic acid, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves formylation of 3,4-difluoroaniline derivatives followed by coupling with glycine or its analogs. For example:
Formylation : React 3,4-difluoroaniline with formic acid or acetic formic anhydride under reflux (110–120°C) for 6–8 hours to yield 3,4-difluorophenylformamide .
Coupling : Use carbodiimide-based coupling agents (e.g., EDC or DCC) in anhydrous DMF or THF to conjugate the formamide with glycine. Maintain pH 7–8 with a tertiary amine (e.g., triethylamine) to minimize side reactions .
Purification can be achieved via recrystallization (ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent). Monitor reaction progress by TLC (Rf ~0.3 in ethyl acetate) .
Q. How are key physicochemical properties (e.g., LogP, solubility) determined for this compound?
- Methodological Answer :
- LogP : Determine experimentally via shake-flask method (partitioning between octanol and water) or predict using software like MarvinSketch. Reported experimental LogP for analogs is ~1.75 .
- Solubility : Perform equilibrium solubility studies in PBS (pH 7.4) or DMSO. The compound is moderately polar (PSA = 63.32 Ų) but may require co-solvents (e.g., 10% DMSO) for aqueous dissolution .
- Thermal Stability : Use differential scanning calorimetry (DSC) to measure melting points (analogs: ~80–84°C) and assess decomposition temperatures .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. Work in a fume hood due to potential dust/aerosol formation .
- Storage : Store at RT in a desiccator under inert gas (argon) to prevent hydrolysis. Avoid exposure to moisture or strong acids/bases .
- Disposal : Follow hazardous waste guidelines (e.g., incineration for halogenated organics). Note that the compound is not FDA-approved and is prohibited for human/animal use .
Advanced Research Questions
Q. How can researchers design in vitro assays to evaluate the biological activity of this compound?
- Methodological Answer :
- Target Selection : Prioritize enzymes or receptors with known interactions with fluorinated arylacetic acids (e.g., cyclooxygenase-2 for anti-inflammatory studies) .
- Assay Conditions : Use HEK293 or CHO cells transfected with target receptors. Prepare compound solutions in DMSO (<0.1% final concentration) to avoid cytotoxicity. Include positive controls (e.g., indomethacin for COX inhibition) .
- Dose-Response Analysis : Test concentrations from 1 nM to 100 µM. Fit data to a sigmoidal curve (Hill equation) to calculate IC50/EC50 values .
Q. What analytical techniques are most effective for resolving structural ambiguities in derivatives?
- Methodological Answer :
- NMR Spectroscopy : Use -NMR to confirm fluorine substitution patterns (δ = -110 to -125 ppm for aryl-F). -NMR can distinguish formamido protons (δ ~8.5 ppm) from acetic acid protons (δ ~3.8 ppm) .
- HPLC-MS : Employ reverse-phase C18 columns (acetonitrile/0.1% formic acid gradient) coupled with high-resolution MS (ESI+) to verify molecular ions ([M+H] ~228.15 m/z) and detect impurities .
- X-ray Crystallography : Co-crystallize with thiourea derivatives to resolve stereochemical uncertainties in the formamido group .
Q. How do structural modifications (e.g., fluorine positioning) impact the compound’s reactivity and bioactivity?
- Methodological Answer :
- Fluorine Substitution : Compare 3,4-difluoro analogs with 2,4-difluoro derivatives (e.g., 2-(2-fluorophenyl)acetic acid). Fluorine at the 3-position increases electron-withdrawing effects, enhancing stability but reducing nucleophilicity .
- Formamido vs. Acetamido : Replace the formamido group with acetamido to assess hydrogen-bonding capacity. Use molecular docking (AutoDock Vina) to predict binding affinity changes in target proteins .
- SAR Studies : Synthesize a library of analogs with varying substituents (e.g., methoxy, cyano) on the phenyl ring. Test in enzyme inhibition assays to map pharmacophore requirements .
Q. How should researchers address contradictions in reported physicochemical data (e.g., LogP variability)?
- Methodological Answer :
- Source Verification : Cross-reference data with peer-reviewed journals (e.g., PubChem, ACS publications) rather than vendor catalogs. For example, PubChem lists LogP as 1.75 for 3,4-difluorophenylglycine analogs .
- Experimental Replication : Repeat LogP measurements using standardized shake-flask protocols. Control temperature (25°C) and solvent purity to minimize variability .
- Batch Analysis : Use HPLC to assess purity (>98% by area normalization). Impurities (e.g., unreacted glycine) can skew LogP and solubility results .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
